Product packaging for LYC-O-MATO;all-trans-lycopene(Cat. No.:)

LYC-O-MATO;all-trans-lycopene

Cat. No.: B11933798
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-RPFLJZGTSA-N
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Description

Foundational Concepts of Carotenoid Research Relevance

Carotenoids are organic pigments produced by plants, algae, and several types of bacteria and fungi. wikipedia.org They are responsible for many of the yellow, orange, and red colors seen in nature. wikipedia.org Structurally, they are tetraterpenes, meaning they are synthesized from eight isoprene (B109036) units and consist of 40 carbon atoms. wikipedia.org Their defining feature is a long system of conjugated double bonds, which is responsible for their light-absorbing properties and much of their chemical reactivity. nih.govresearchgate.net

Within this large family of over 700 compounds, carotenoids are categorized into two main classes: carotenes, which are purely hydrocarbons, and xanthophylls, which contain oxygen. wikipedia.org All-trans-lycopene is a carotene, characterized by an acyclic, open-chain structure with 11 conjugated double bonds and two non-conjugated double bonds. researchgate.nettandfonline.com This all-trans configuration is the most predominant and stable form found in nature, particularly in red fruits and vegetables like tomatoes and watermelon. researchgate.nettandfonline.com

The relevance of carotenoids in research stems from two primary roles in the organisms that produce them: light energy absorption for photosynthesis and photoprotection. wikipedia.org In non-photosynthetic organisms, including humans, their significance is largely attributed to their antioxidant capabilities. nih.gov The extensive system of conjugated double bonds allows carotenoids to efficiently quench singlet molecular oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. nih.govnih.gov Lycopene (B16060), in its all-trans form, is recognized as one of the most potent antioxidants among the common dietary carotenoids. nih.govcambridge.org

A critical aspect of carotenoid research is the study of their isomers. While the all-trans form of lycopene is most abundant in raw foods, processing and thermal treatment can induce isomerization to various cis-isomers. tandfonline.comtandfonline.com Interestingly, human tissues tend to accumulate a higher proportion of cis-isomers compared to the all-trans form found in the diet. nih.govresearchgate.netnih.gov This has led to the hypothesis that cis-isomers may be more bioavailable, a topic of ongoing investigation. tandfonline.comnih.gov The structural differences between all-trans- and cis-isomers, such as the shorter length and reduced tendency to aggregate of the latter, are thought to influence their absorption and biological function. nih.govresearchgate.net

Significance of All-trans-Lycopene in Mechanistic Studies

The unique chemical structure of all-trans-lycopene makes it a valuable tool in mechanistic studies aimed at understanding the precise actions of carotenoids at a molecular level. Its high efficiency as an antioxidant, particularly in quenching singlet oxygen, provides a clear and measurable activity for investigation. nih.govmdpi.comnih.gov

Antioxidant Mechanisms: All-trans-lycopene's antioxidant activity is a primary focus of mechanistic research. It has been shown to be a highly efficient quencher of singlet oxygen, a reactive oxygen species (ROS) generated during photosensitization. nih.govmdpi.comnih.gov Studies have demonstrated that lycopene has one of the highest physical quenching rate constants for singlet oxygen among biologically occurring carotenoids. nih.gov This process involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its ground state without the destruction of the carotenoid.

Quenching Rate Constants (kq) for Singlet Oxygen of Various Antioxidants
Compoundkq (x 109 M-1s-1)Reference
Lycopene31 nih.gov
β-carotene14 nih.gov
Albumin-bound bilirubin3.2 nih.gov
α-tocopherol0.3 nih.gov

Beyond singlet oxygen quenching, all-trans-lycopene can also scavenge other free radicals. cambridge.org This can occur through several mechanisms, including radical addition, electron transfer, and hydrogen abstraction. nih.gov Research has also shown that lycopene can protect other carotenoids, such as β-carotene, from isomerization and degradation when exposed to singlet oxygen and free radicals. acs.org Furthermore, lycopene can indirectly boost the body's antioxidant defense system by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govconsensus.appfrontiersin.org

Modulation of Cellular Signaling Pathways: Mechanistic studies have moved beyond simple antioxidant effects to explore how all-trans-lycopene and its metabolites interact with cellular signaling pathways. Research indicates that lycopene can influence pathways involved in inflammation and cell proliferation. consensus.appmdpi.com

For instance, lycopene has been shown to inhibit the activation of the TLR-4/NF-κB signaling pathway, a key regulator of the inflammatory response. mdpi.com By downregulating this pathway, lycopene can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. consensus.appmdpi.com

Another significant area of study is the interaction of lycopene and its cleavage products with the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxifying enzymes. nih.gov Some studies suggest that lycopene metabolites, such as apo-10′-lycopenoic acid, can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). frontiersin.orgnih.gov

Summary of Selected Mechanistic Findings for All-trans-Lycopene
MechanismKey FindingsReferences
Inflammation ModulationInhibits TLR-4/NF-κB signaling pathway activation, reducing pro-inflammatory cytokine production. mdpi.com
Antioxidant ResponseMetabolites may activate the Nrf2 signaling pathway, inducing antioxidant/detoxifying enzymes like HO-1. frontiersin.orgnih.gov
Growth Factor SignalingAssociated with lower circulating concentrations of IGF-1 and higher concentrations of IGFBP-3. nih.gov
Cell Cycle RegulationInduces cell cycle arrest and promotes apoptosis in certain cancer cell lines. consensus.app

Additionally, research has explored lycopene's role in modulating growth factor signaling, particularly the insulin-like growth factor (IGF) system, which is implicated in cell growth and proliferation. nih.gov Some studies have linked higher lycopene intake with lower circulating levels of IGF-1. nih.gov These diverse mechanistic investigations underscore the significance of all-trans-lycopene as a model compound for elucidating the complex biological activities of carotenoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56 B11933798 LYC-O-MATO;all-trans-lycopene

Properties

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11?,25-15?,26-16?,31-17+,32-18?,35-21?,36-22?,37-27+,38-28?,39-29?,40-30?

InChI Key

OAIJSZIZWZSQBC-RPFLJZGTSA-N

Isomeric SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)/C=C/C=C(\C)/CCC=C(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Origin of Product

United States

Biosynthesis and Isomerization Dynamics of All Trans Lycopene

Enzymatic Pathways of Lycopene (B16060) Biosynthesis

The journey to all-trans-lycopene begins with fundamental building blocks and proceeds through a highly regulated enzymatic cascade.

Isoprenoid Precursor Generation (IPP, DMAPP, GGPP)

All terpenoids, including lycopene, are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). cambridge.orgbrieflands.com In plants, these universal precursors are produced through two distinct pathways that are separated by cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway, which functions in the plastids. cambridge.orgsci-hub.se

The enzyme isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion of IPP and DMAPP, which is a crucial step for providing the basic precursors for all isoprenoid production. sci-hub.se These C5 units are then sequentially condensed. Geranylgeranyl diphosphate (GGPP), a C20 molecule, is the direct precursor for carotenoid biosynthesis. scholaris.caresearchgate.net Its synthesis is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), which facilitates the condensation of one molecule of DMAPP with three molecules of IPP. doi.orgcambridge.org

Key Isoprenoid Precursors in Lycopene Biosynthesis
PrecursorAbbreviationCarbon NumberRole in Pathway
Isopentenyl DiphosphateIPPC5Fundamental building block. cambridge.orgbrieflands.com
Dimethylallyl DiphosphateDMAPPC5Isomer of IPP, initial substrate for condensation. cambridge.orgbrieflands.com
Geranylgeranyl DiphosphateGGPPC20Direct precursor for phytoene (B131915) synthesis. scholaris.caresearchgate.net

Phytoene Synthesis and Desaturation Cascade

The first committed step in the carotenoid biosynthetic pathway is the formation of phytoene. This reaction involves the head-to-head condensation of two molecules of GGPP, a process catalyzed by the enzyme phytoene synthase (PSY), to produce 15-cis-phytoene (B30313). researchgate.netebm-journal.org This initial carotenoid is a colorless compound.

Following its synthesis, 15-cis-phytoene undergoes a series of desaturation reactions that introduce new double bonds into the molecule, gradually extending the chromophore responsible for its color. In plants and cyanobacteria, this is a multi-enzyme process. scholaris.ca Phytoene desaturase (PDS) introduces two double bonds, leading to the formation of 9,15,9'-tri-cis-ζ-carotene. ebm-journal.orgmdpi.com Subsequently, ζ-carotene desaturase (ZDS) catalyzes another two desaturation steps, which results in the formation of 7,9,9',7'-tetra-cis-lycopene (prolycopene). ebm-journal.orgresearchgate.net In contrast, most bacteria and fungi utilize a single enzyme, phytoene desaturase (CrtI), to convert 15-cis-phytoene directly to all-trans-lycopene. ebm-journal.org

Enzymatic Isomerization in Biological Systems (ζ-carotene isomerase, carotenoid isomerase)

To arrive at the biologically active all-trans-lycopene, the poly-cis intermediates formed during the desaturation cascade must undergo isomerization. This is accomplished by two key enzymes in plants.

First, ζ-carotene isomerase (Z-ISO) acts on 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene. ebm-journal.orgmdpi.com This isomerization of the central 15-15' cis double bond is crucial for the subsequent action of ZDS. ebm-journal.orgredalyc.org Interestingly, the function of Z-ISO can be partially compensated by light, which can induce non-enzymatic photoisomerization. ebm-journal.orgmdpi.com

The final step in the formation of all-trans-lycopene is catalyzed by carotenoid isomerase (CRTISO). This enzyme converts the 7,9,9',7'-tetra-cis-lycopene (prolycopene) into the all-trans configuration. ebm-journal.orgresearchgate.net The absence or mutation of a functional CRTISO enzyme, as seen in tangerine tomatoes, leads to the accumulation of various cis-lycopene isomers, particularly prolycopene, resulting in an orange instead of a red fruit color. nih.gov

Enzymes in the Phytoene to All-trans-Lycopene Pathway
EnzymeAbbreviationFunctionSubstrateProduct
Phytoene SynthasePSYCondensation of two GGPP molecules. researchgate.netebm-journal.orgGeranylgeranyl Diphosphate (GGPP)15-cis-Phytoene
Phytoene DesaturasePDSIntroduces two double bonds. ebm-journal.orgmdpi.com15-cis-Phytoene9,15,9'-tri-cis-ζ-carotene
ζ-carotene IsomeraseZ-ISOIsomerizes the central double bond. ebm-journal.orgmdpi.com9,15,9'-tri-cis-ζ-carotene9,9'-di-cis-ζ-carotene
ζ-carotene DesaturaseZDSIntroduces two additional double bonds. ebm-journal.orgresearchgate.net9,9'-di-cis-ζ-carotene7,9,9',7'-tetra-cis-lycopene
Carotenoid IsomeraseCRTISOConverts poly-cis-lycopene to the all-trans form. ebm-journal.orgresearchgate.net7,9,9',7'-tetra-cis-lycopeneall-trans-Lycopene

Mechanisms of All-trans-Lycopene Isomerization and Tissue Accumulation

While all-trans-lycopene is the predominant form synthesized in plants like tomatoes, its isomeric profile and accumulation patterns change significantly upon consumption and absorption in mammals.

In Situ Isomerization Processes and Triggers

The all-trans configuration of lycopene, while being the most thermodynamically stable form, is susceptible to isomerization into its cis-isomers. mdpi.commdpi.com This conversion can be triggered by several factors, including heat, light, and oxygen. doi.orgmdpi.com

Food processing techniques such as heating and dehydration are significant triggers for the isomerization of all-trans-lycopene to various cis-isomers. brieflands.comnih.gov The extent of this conversion generally increases with higher temperatures and longer processing times. brieflands.comnih.gov For instance, thermal processing can increase the percentage of cis-isomers in tomato products from under 10% to as high as 45%. cambridge.orgcambridge.org This heat-induced isomerization is a key factor in altering the lycopene profile of cooked versus raw tomato products. nih.gov Light exposure, particularly during processing or storage, can also induce isomerization and subsequent degradation of lycopene. doi.orgredalyc.org Additionally, some studies suggest that isomerization can occur in the acidic environment of the stomach. mdpi.com

Differential Intracellular and Tissue Accumulation of All-trans and cis-Isomers

A striking observation is the disparity between the isomeric form of lycopene in dietary sources and that found in human tissues. While fresh tomatoes and many tomato-based products contain 80-90% all-trans-lycopene, human plasma and tissues predominantly contain cis-isomers. researchgate.netebm-journal.orgresearchgate.net In fact, cis-isomers can account for 58% to 88% of the total lycopene in human serum and prostate tissue. researchgate.netebm-journal.org

The exact mechanisms for this shift are still under investigation but are thought to involve several factors. nih.gov One leading hypothesis is the preferential absorption of cis-isomers. researchgate.net Due to their bent shape, cis-isomers are less prone to aggregation, more soluble in lipid micelles, and may be more efficiently incorporated into chylomicrons for transport into the lymphatic system. scholaris.caresearchgate.net Studies in ferrets have shown that while the administered lycopene dose was low in cis-isomers, the lymph secretions contained a significantly higher proportion of these isomers. researchgate.net

Furthermore, research suggests that post-absorptive, in vivo isomerization of all-trans-lycopene to its cis-forms occurs within the body. cambridge.orgnih.gov While a specific mammalian lycopene isomerase has not yet been identified, the consistent finding of high cis-isomer levels in tissues like the prostate points towards active biological processing. researchgate.netnih.gov For instance, in prostate tissue, cis-isomers can make up approximately 80% of the total lycopene content, a significant enrichment compared to dietary sources. cambridge.orgnih.gov This differential accumulation suggests that the cis-isomers may be the more biologically relevant forms in vivo. scholaris.ca

Lycopene Isomer Distribution in Food vs. Human Tissues
SourcePredominant Isomer FormApproximate Percentage of All-trans-LycopeneApproximate Percentage of cis-Isomers
Fresh Tomatoes/Tomato Productsall-trans79-95% researchgate.netebm-journal.org5-21% researchgate.netebm-journal.org
Human Serumcis27-42% researchgate.net58-73% researchgate.net
Human Prostate Tissuecis12-21% researchgate.net79-88% researchgate.net

All-trans-Lycopene Metabolic Transformations and Cleavage Pathways

Once absorbed, all-trans-lycopene undergoes metabolic transformation primarily through the action of specific enzymes. mdpi.com These transformations involve the oxidative cleavage of the lycopene molecule, which is catalyzed by carotenoid oxygenase enzymes. nih.govwikipedia.org This process breaks down the C40 backbone of lycopene into smaller molecules known as apocarotenoids or lycopenoids. nih.govresearchgate.net

Enzymatic Cleavage by Carotenoid Oxygenases (β-carotene 15,15'-oxygenase 1, β-carotene 9,10'-oxygenase 2)

Two primary enzymes are responsible for the cleavage of carotenoids in mammals: β-carotene 15,15'-oxygenase 1 (BCO1) and β-carotene 9,10'-oxygenase 2 (BCO2). nih.gov

β-carotene 15,15'-oxygenase 1 (BCO1) is a cytosolic enzyme that performs a symmetric cleavage at the central 15,15' double bond of provitamin A carotenoids to produce retinal. nih.govwikipedia.orgwikigenes.org For many years, lycopene was not considered a substrate for BCO1 due to its lack of a β-ionone ring structure. nih.govnih.gov However, recent investigations using purified recombinant human BCO1 have definitively shown that the enzyme can indeed cleave lycopene. nih.govannualreviews.org This central cleavage yields acycloretinal. nih.gov Surprisingly, the catalytic efficiency of BCO1 for lycopene was found to be comparable to its efficiency with its primary substrate, β-carotene, warranting a re-evaluation of lycopene's metabolic fate in vivo. nih.govannualreviews.org

β-carotene 9,10'-oxygenase 2 (BCO2) is a mitochondrial enzyme with broader substrate specificity than BCO1. nih.govaacrjournals.org It catalyzes an asymmetric, or eccentric, cleavage at the 9',10' double bond of various carotenoids. nih.govwikipedia.org BCO2 is widely regarded as the principal enzyme in lycopene metabolism. aacrjournals.org Its action on lycopene results in the formation of apo-10'-lycopenoids. aacrjournals.org Research using BCO2-null mice has confirmed the enzyme's critical role in metabolizing lycopene. aacrjournals.org Furthermore, some studies suggest that BCO2 may preferentially cleave cis-isomers of lycopene over the all-trans form. nih.govuniprot.org It is hypothesized that the bent structure of cis-isomers may better mimic the shape of ringed carotenoids, facilitating a better fit into the enzyme's active site. nih.gov Animal studies comparing knockout mice indicate that BCO2 is the primary enzyme for lycopene cleavage in vivo. nih.gov

Table 2: In Vitro Kinetic Parameters of Purified Recombinant Human BCO1 This table compares the enzymatic efficiency of BCO1 with its classic substrate, β-carotene, and the more recently identified substrate, lycopene.

Substrate Km (μM) Vmax (nmol retinal/mg BCO1 × h) Catalytic Efficiency (kcat/Km) (M-1 min-1) Source
β-Carotene 17.2 197.2 6098 nih.gov

Formation and Characterization of Apocarotenoid Metabolites

The enzymatic cleavage of lycopene produces a variety of smaller, biologically active molecules known as apocarotenoid metabolites or lycopenoids. researchgate.net

The central cleavage of lycopene by BCO1 at the 15,15' position yields acycloretinal as its primary metabolite. nih.govannualreviews.org

The eccentric cleavage of lycopene by BCO2 at the 9',10' position generates apo-10'-lycopenal . researchgate.netnih.gov This initial metabolite can be further metabolized in the liver; in the presence of the cofactor NAD+, it can be oxidized to apo-10'-lycopenoic acid , and in the presence of NADH, it can be reduced to apo-10'-lycopenol . researchgate.net

In addition to these primary cleavage products, a range of other apolycopenals have been identified in animal and human tissues, including apo-8'-lycopenal and apo-12'-lycopenal . researchgate.net The formation of these metabolites may result from either enzymatic activity or non-enzymatic oxidative processes. researchgate.net It has also been noted that lycopene-containing foods naturally contain small amounts of apolycopenals. nih.gov

Beyond enzymatic pathways, lycopene's polyene structure makes it susceptible to non-enzymatic oxidation. This can lead to the formation of metabolites such as 5,6-dihydroxy-5,6-dihydrolycopene and 2,6-cyclolycopene-1,5-diols , which have been detected in human serum and are believed to form via epoxide intermediates. nih.gov

Table 3: Major Apocarotenoid Metabolites Derived from All-trans-Lycopene This table summarizes the key metabolites formed from lycopene cleavage, the enzymes responsible, and the site of cleavage on the parent molecule.

Metabolite Formation Process / Enzyme Cleavage Site
Acycloretinal Enzymatic (BCO1) Symmetrical (15,15')
Apo-10'-lycopenal Enzymatic (BCO2) Asymmetrical (9',10')
Apo-10'-lycopenoic acid Enzymatic (Metabolism of apo-10'-lycopenal) N/A
Apo-10'-lycopenol Enzymatic (Metabolism of apo-10'-lycopenal) N/A
Apo-8'-lycopenal Enzymatic / Non-enzymatic Oxidation Asymmetrical (7',8')
Apo-12'-lycopenal Enzymatic / Non-enzymatic Oxidation Asymmetrical (11',12')

Molecular and Cellular Mechanisms of All Trans Lycopene Action

Modulation of Intracellular Signal Transduction Pathways

All-trans-lycopene influences cellular behavior by interfering with signal transduction cascades that are often dysregulated in pathological conditions. It can affect signaling at the receptor level and at multiple downstream nodes, leading to a cascade of changes in gene expression and cellular function.

All-trans-lycopene has been shown to interfere with the signaling pathways initiated by several growth factor receptors, which are crucial for cell growth, proliferation, and angiogenesis. nih.gov The insulin-like growth factor (IGF) system is a key target. Lycopene (B16060) can inhibit the IGF-induced activation of the IGF-1 receptor (IGF-1R). nih.gov This is achieved in part by increasing the expression of IGF binding proteins (IGFBPs), such as IGFBP-3, which sequester IGF-1 and prevent it from binding to its receptor. core.ac.ukresearchgate.net This action impairs the downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, that drive cellular proliferation and survival. nih.govresearchgate.net

Furthermore, lycopene demonstrates inhibitory effects on platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR) signaling. nih.gov Research suggests that lycopene can directly bind to PDGF, which in turn reduces the autophosphorylation of both PDGFR and VEGFR, key events in their activation. nih.gov The interaction between PDGF and VEGF signaling is complex, with evidence of cross-family binding and activation between their respective ligands and receptors. biorxiv.org By disrupting these initial activation steps, all-trans-lycopene can effectively attenuate downstream angiogenic and proliferative signals.

Table 1: All-trans-Lycopene's Effect on Growth Factor Receptor Signaling

Target ReceptorProposed Mechanism of ActionModel SystemResearch FindingCitation
IGF-1R Decreases expression of IGF-1R; Increases expression of IGFBPs.Human SK-Hep-1 cells; Oral squamous cell carcinoma (OSCC) cells.Inhibited IGF-induced activation of IGFR; Regulated protein expression of IGF1 and IGFBP3. researchgate.netmdpi.com
PDGFR Directly binds to PDGF, reducing receptor autophosphorylation.---Lycopene directly binds to PDGF to reduce the autophosphorylation of PDGFR. nih.gov
VEGFR Directly binds to PDGF, which reduces VEGFR autophosphorylation.---Lycopene directly binds to PDGF to reduce the autophosphorylation of VEGFR. nih.gov

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a critical signaling nexus that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in various diseases. cellsignal.comfrontiersin.org All-trans-lycopene can negatively regulate this pathway, often as a consequence of its inhibition of upstream growth factor receptors like IGF-1R. nih.govresearchgate.net Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). frontiersin.org PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. frontiersin.orgmdpi.com

Activated AKT proceeds to phosphorylate a multitude of downstream effector proteins. mdpi.com All-trans-lycopene's inhibition of this pathway affects these key downstream targets:

Glycogen (B147801) Synthase Kinase 3 (GSK3): AKT phosphorylates and inactivates GSK3. mdpi.comnih.gov This inactivation has widespread effects, including the stabilization of proteins like β-catenin in the Wnt signaling pathway. nih.gov Lycopene's modulation of AKT can therefore influence GSK3 activity.

Forkhead box O (FOXO) transcription factors: AKT phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest. mdpi.com By suppressing AKT, lycopene may promote FOXO-mediated transcription.

Mammalian Target of Rapamycin Complex 1 (mTORC1): AKT can activate mTORC1, a central regulator of protein synthesis and cell growth. cellsignal.commdpi.com Inhibition of the PI3K/AKT axis by lycopene can thus lead to decreased mTORC1 activity, resulting in reduced cell growth and proliferation. mdpi.com

The tumor suppressor protein PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3, thus antagonizing PI3K activity. frontiersin.org Dysregulation of PTEN can lead to hyperactivation of the PI3K/AKT pathway. frontiersin.org Lycopene's regulatory actions on this pathway are significant in controlling cellular processes like metabolism, angiogenesis, and survival. mdpi.com

The mitogen-activated protein kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. scienceopen.comthermofisher.com There are three major, well-characterized MAPK families in mammalian cells: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. thermofisher.comwaocp.org

All-trans-lycopene has been shown to modulate all three of these main MAPK cascades. frontiersin.orgnih.govfrontierspartnerships.org In response to inflammatory stimuli such as lipopolysaccharide (LPS), lycopene treatment can markedly inhibit the phosphorylation—and thus the activation—of ERK, JNK, and p38. nih.govfrontierspartnerships.org

ERK Pathway: The ERK pathway is typically associated with mitogenic signals and cell proliferation. scienceopen.com Lycopene's ability to suppress ERK activation contributes to its anti-proliferative effects. nih.gov

JNK and p38 Pathways: These are often referred to as stress-activated protein kinases (SAPKs) because they are strongly activated by cellular stress and inflammatory cytokines. thermofisher.comwaocp.org They play complex roles in apoptosis and inflammation. nih.gov Lycopene's inhibition of JNK and p38 phosphorylation is a key mechanism behind its anti-inflammatory and anti-apoptotic effects in specific contexts. frontiersin.orgnih.gov For instance, in murine dendritic cells, lycopene was found to inhibit LPS-induced maturation by suppressing the activation of ERK1/2, p38, and JNK. nih.gov

By controlling these MAPK signaling modules, all-trans-lycopene can regulate the expression of numerous downstream targets, including transcription factors that govern critical cellular decisions. frontierspartnerships.org

Table 2: All-trans-Lycopene's Modulation of MAPK Cascades

MAPK PathwayEffect of All-trans-LycopeneModel SystemResearch FindingCitation
ERK (ERK1/2) Inhibition of phosphorylation/activation.Murine dendritic cells; Male C57BL/6J mice.Suppressed LPS-induced phosphorylation of ERK1/2. frontiersin.orgnih.govfrontierspartnerships.org
JNK Inhibition of phosphorylation/activation.Murine dendritic cells; SW480 human colorectal cancer cells.Restrained JNK activation and suppressed LPS-induced phosphorylation of JNK. mdpi.comnih.govfrontierspartnerships.org
p38 Inhibition of phosphorylation/activation.Murine dendritic cells.Inhibited LPS-induced phosphorylation of p38. nih.govfrontierspartnerships.orgresearchgate.net

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory signaling. frontiersin.org It is a primary transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comfrontiersin.org All-trans-lycopene exerts potent anti-inflammatory effects by significantly inhibiting the NF-κB pathway. mdpi.comfrontiersin.orgmdpi.com

In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. mdpi.com Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor-4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. mdpi.comnih.gov This frees NF-κB (typically the p65 subunit) to translocate to the nucleus, bind to DNA, and activate the transcription of target genes. nih.gov

Research has demonstrated that all-trans-lycopene interferes with this process at multiple levels. It has been shown to significantly reduce the LPS-induced upregulation of TLR4. mdpi.comnih.govresearchgate.net Furthermore, lycopene treatment strongly reduces the phosphorylation of IκB and the p65 subunit, which prevents the nuclear translocation of NF-κB and its DNA-binding activity. mdpi.commdpi.comnih.gov This deactivation of the TLR4/NF-κB signaling axis results in a marked decrease in the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. mdpi.comfrontiersin.org

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov There, it binds to the ARE sequences in the promoter regions of various target genes, upregulating the expression of a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxifying enzymes. nih.govresearchgate.net

All-trans-lycopene and its metabolites are potent activators of the Nrf2-ARE pathway. nih.govfrontiersin.org One proposed mechanism involves the direct interaction of lycopene with cysteine residues on Keap1, which triggers the release of Nrf2. researchgate.net Additionally, lycopene-derived metabolites can activate upstream kinases (such as PI3K and certain MAPKs) that phosphorylate Nrf2, leading to its release and nuclear accumulation. nih.govresearchgate.net

Activation of Nrf2 by lycopene leads to the enhanced expression of numerous protective genes, including:

Heme oxygenase-1 (HO-1) frontiersin.orgconsensus.app

NAD(P)H:quinone oxidoreductase-1 (NQO1) nih.govconsensus.app

Glutamate-cysteine ligase (GCL) nih.gov

Superoxide (B77818) dismutase (SOD) , Catalase (CAT) , and Glutathione (B108866) Peroxidase (GPx) consensus.app

By activating this pathway, all-trans-lycopene enhances the cell's intrinsic antioxidant capacity and its ability to detoxify harmful compounds, thereby playing a crucial role in redox regulation. nih.govmdpi.comconsensus.app

The Wnt/β-catenin signaling pathway is vital for embryonic development and adult tissue homeostasis, but its aberrant activation is a hallmark of several cancers. nih.govnih.gov The central player in this pathway is β-catenin. In the absence of a Wnt signal, a "destruction complex" containing proteins such as Axin, APC, and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation. researchgate.net When a Wnt ligand binds to its receptors, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. researchgate.net In the nucleus, it partners with TCF/LEF transcription factors to activate the expression of target genes like c-Myc and Cyclin D1, which drive cell proliferation. nih.gov

All-trans-lycopene has been identified as a modulator of this pathway. mdpi.com Studies have shown that lycopene can inhibit Wnt/β-catenin signaling by reducing the localization of β-catenin in the nucleus. nih.govsci-hub.se The proposed mechanism involves lycopene attenuating the effects of GSK3β phosphorylation, or more directly, increasing the activity of GSK3β. nih.govresearchgate.net By promoting the function of the destruction complex, lycopene enhances the degradation of β-catenin, thereby preventing its nuclear accumulation and the subsequent transcription of its oncogenic target genes. researchgate.net

Table 3: Summary of All-trans-Lycopene's Effect on Inflammatory and Other Pathways

PathwayKey Protein ModulatedEffect of All-trans-LycopeneDownstream ConsequenceCitation
NF-κB TLR4, IκB, p65Inhibition of expression and phosphorylation.Decreased nuclear translocation of NF-κB; Reduced pro-inflammatory cytokine expression. mdpi.comfrontiersin.orgmdpi.comnih.gov
Nrf2-ARE Nrf2, Keap1Induction of Nrf2 nuclear translocation.Increased expression of antioxidant enzymes (HO-1, NQO1, GCL). nih.govfrontiersin.orgresearchgate.net
Wnt/β-catenin β-catenin, GSK3βDecreased nuclear β-catenin levels; Increased GSK3β activity.Inhibition of TCF/LEF target gene expression (e.g., c-Myc, Cyclin D1). nih.govresearchgate.netsci-hub.se

Compound and Protein List

NameType
4E-BP1Protein
AKT (Protein Kinase B)Protein (Kinase)
APCProtein
AxinProtein
β-cateninProtein
c-Jun N-terminal kinases (JNK)Protein (Kinase)
c-MycProtein (Transcription Factor)
Catalase (CAT)Protein (Enzyme)
COX-2 (Cyclooxygenase-2)Protein (Enzyme)
Cyclin D1Protein
E-cadherinProtein
ERK (Extracellular signal-regulated kinases)Protein (Kinase)
Forkhead box O (FOXO)Protein (Transcription Factor)
Fzd (Frizzled)Protein (Receptor)
Glutamate-cysteine ligase (GCL)Protein (Enzyme)
Glutathione Peroxidase (GPx)Protein (Enzyme)
Glycogen Synthase Kinase 3β (GSK3β)Protein (Kinase)
Heme oxygenase-1 (HO-1)Protein (Enzyme)
IGF-1 (Insulin-like growth factor 1)Protein (Growth Factor)
IGF-1R (IGF-1 Receptor)Protein (Receptor)
IGFBP (IGF binding protein)Protein
IκB (Inhibitor of NF-κB)Protein
IL-1β (Interleukin-1β)Protein (Cytokine)
IL-6 (Interleukin-6)Protein (Cytokine)
iNOS (Inducible nitric oxide synthase)Protein (Enzyme)
Keap1 (Kelch-like ECH-associated protein 1)Protein
LEF/TCFProtein (Transcription Factor)
Lipopolysaccharide (LPS)Lipoglycan
Lrp 5/6Protein (Receptor)
LYC-O-MATO;all-trans-lycopeneCarotenoid
MAPK (Mitogen-activated protein kinase)Protein (Kinase)
mTORC1Protein Complex
NAD(P)H:quinone oxidoreductase-1 (NQO1)Protein (Enzyme)
NF-κB (Nuclear Factor-κB)Protein (Transcription Factor)
Nrf2Protein (Transcription Factor)
p21Protein
p27Protein
p38Protein (Kinase)
PDGF (Platelet-derived growth factor)Protein (Growth Factor)
PDGFR (PDGF Receptor)Protein (Receptor)
PI3K (Phosphoinositide 3-kinase)Protein (Kinase)
PIP2Lipid
PIP3Lipid
PTENProtein (Enzyme)
RasProtein
S6KProtein (Kinase)
Superoxide dismutase (SOD)Protein (Enzyme)
TLR4 (Toll-like receptor-4)Protein (Receptor)
TNF-α (Tumor necrosis factor-α)Protein (Cytokine)
VEGF (Vascular endothelial growth factor)Protein (Growth Factor)
VEGFR (VEGF Receptor)Protein (Receptor)
WntProtein

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

All-trans-lycopene has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell proliferation. caldic.commdpi.comdovepress.com Studies have demonstrated that lycopene can increase the expression of PPARγ at both the mRNA and protein levels in various cancer cell lines. caldic.comnih.gov This activation of PPARγ is believed to be a key mechanism behind some of the observed biological effects of lycopene.

For instance, in androgen-dependent human prostate cancer cells (LNCaP), the anti-proliferative effect of lycopene has been linked to the upregulation of the PPARγ-LXRα-ABCA1 pathway. caldic.comnih.gov This pathway activation leads to a reduction in cellular total cholesterol levels. caldic.comnih.gov The involvement of PPARγ is further supported by experiments where the use of a PPARγ antagonist (GW9662) reversed the anti-proliferative effects of lycopene. caldic.comnih.gov

The activation of PPARγ by lycopene is not limited to prostate cancer cells. Similar effects have been observed in esophageal squamous carcinoma cells (EC109), where lycopene and β-carotene were found to inhibit cell viability through a PPARγ-dependent mechanism. spandidos-publications.com These findings suggest that PPARγ may be a significant molecular target for the actions of all-trans-lycopene across different cell types. spandidos-publications.com

Table 1: Effect of All-trans-Lycopene on PPARγ Pathway in LNCaP Cells

Treatment Change in PPARγ mRNA Expression Change in LXRα Protein Expression Effect on Cell Proliferation
Lycopene (10 μM) Increased Increased Inhibited
Lycopene (10 μM) + GW9662 (20 μM) Suppressed Suppressed Restored to control levels

Data derived from studies on androgen-dependent human prostate cancer cells. caldic.comnih.gov

Regulation of Gene Expression and Transcriptional Networks

All-trans-lycopene and its isomers can influence cellular function by modulating the expression of a wide array of genes and interacting with key transcriptional networks.

The conversion of all-trans-lycopene to its cis-isomers is a critical aspect of its bioavailability and biological activity. preprints.org In plants, the biosynthesis of all-trans-lycopene is a multi-step process involving several key enzymes encoded by specific genes. nsfc.gov.cnoup.com The expression of these genes, such as phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), and ζ-carotene desaturase (ZDS), is tightly regulated and ultimately determines the lycopene content in fruits like tomatoes. nih.govffhdj.com Studies have shown that high-lycopene tomato genotypes exhibit significantly higher expression of upstream genes in the carotenoid biosynthesis pathway. nih.gov

In human cells, the metabolic products of lycopene can also influence gene expression. For example, the transcription factor ISX (Intestine Specific Homeobox) regulates the expression of genes involved in carotenoid uptake and cleavage, such as SR-B1 and BCO1. mdpi.com

All-trans-lycopene has been shown to modulate the activity of several key transcription factors, including Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3). In gastric epithelial cells infected with Helicobacter pylori, lycopene inhibits the activation of the Jak1/Stat3 signaling pathway, which is associated with hyperproliferation. nih.gov This inhibition is linked to a reduction in reactive oxygen species (ROS). nih.gov Furthermore, lycopene supplementation has been observed to reduce STAT3 expression in ovarian tissues. nih.gov

In the context of gastric cancer cells, lycopene has been found to suppress the activation of Ras, which in turn modulates the ERK/p38 MAPKs responsible for NF-κB-mediated gene expression. semanticscholar.org It can also inhibit the activation of the NF-κB and STAT3 pathways induced by inflammatory signals. frontiersin.org

Beyond PPARγ, all-trans-lycopene and its metabolites are thought to interact with other nuclear receptors. While intact lycopene shows weak transactivation of the retinoic acid receptor (RAR), its metabolites may have more significant interactions. nih.govresearchgate.net Some studies suggest that lycopene metabolites could potentially function as antagonists to retinoic acid by docking onto RARα. mdpi.com The activation of nuclear receptors like LXRα, often in conjunction with PPARγ, appears to be a recurring theme in the molecular actions of lycopene. caldic.comnih.gov Network pharmacology analyses have predicted that a significant percentage of lycopene's molecular targets are nuclear receptors. preprints.org

Mechanisms of Cell Cycle Progression Control

A crucial aspect of all-trans-lycopene's biological activity is its ability to influence the cell cycle, the fundamental process by which cells replicate.

Numerous studies have reported that lycopene can induce cell cycle arrest, often at the G0/G1 phase. nih.govresearchgate.netrvaprostatecancersupport.orgiiarjournals.org This arrest is frequently mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. bohrium.com

Research has shown that lycopene treatment can lead to a decrease in the levels of G1-phase cyclins, particularly cyclin D1. rvaprostatecancersupport.orgnih.gov In human breast and endometrial cancer cells, lycopene-induced inhibition of cell cycle progression was associated with a reduction in cyclin D1 and D3 levels. nih.gov This decrease in cyclin D levels leads to reduced activity of their partner kinases, CDK4 and CDK2. nih.govsci-hub.se

Furthermore, lycopene can influence the activity of CDK inhibitors. In breast and endometrial cancer cells, lycopene treatment prevented the serum-stimulated reduction of the CDK inhibitor p27 from the cyclin E-cdk2 complex. nih.gov This retention of p27 in the complex inhibits its activity, thereby blocking the transition from the G1 to the S phase of the cell cycle. nih.gov

Table 2: Effect of All-trans-Lycopene on Cell Cycle Regulatory Proteins

Cell Line Effect on Cyclin D1 Effect on CDK4/CDK2 Activity Effect on p27 in Cyclin E-CDK2 Complex Outcome on Cell Cycle
Breast Cancer (MCF-7) Decreased nih.gov Reduced nih.gov Retained nih.gov G0/G1 Arrest nih.goviiarjournals.org
Endometrial Cancer (ECC-1) Decreased rvaprostatecancersupport.org Reduced nih.gov Retained nih.gov G0/G1 Arrest rvaprostatecancersupport.org
Prostate Cancer (LNCaP) Decreased rvaprostatecancersupport.org Reduced rvaprostatecancersupport.org Not specified G0/G1 Arrest rvaprostatecancersupport.org

This table summarizes findings from multiple studies on the effect of lycopene on cell cycle regulation.

CDK Inhibitor Upregulation (p21, p27)

All-trans-lycopene has been shown to influence the expression of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27, which are crucial regulators of cell cycle progression. mdpi.comnih.govnih.gov Upregulation of these inhibitors can lead to cell cycle arrest, thereby preventing uncontrolled cell proliferation, a hallmark of cancer.

Studies have demonstrated that lycopene treatment can increase the protein levels of both p21 and p27 in various cancer cell lines. mdpi.comnih.govbiorxiv.org For instance, in prostate cancer cells, lycopene exposure led to a dose-dependent increase in p21 and p27. nih.gov This upregulation is associated with an arrest of the cell cycle in the G0/G1 phase. nih.govnih.gov The mechanism behind this involves lycopene's ability to interfere with signaling pathways that control the expression of these inhibitors. nih.govresearchgate.net For example, lycopene can suppress the activity of pathways that promote the degradation of p27, leading to its accumulation and subsequent inhibition of CDK2/cyclin E complexes. nih.gov

In breast cancer cells, lycopene-induced cell cycle arrest at the G0/G1 phase is accompanied by the suppression of cyclin D1 and a significant increase in p21 protein levels. nih.gov This effect appears to be a common event triggered by lycopene, regardless of the hormone receptor status of the cancer cells. nih.gov Furthermore, research on esophageal squamous carcinoma cells has shown that lycopene upregulates the expression of p21WAF1/CIP1, contributing to its growth-inhibitory effects. spandidos-publications.com

The table below summarizes key findings from studies investigating the effect of all-trans-lycopene on CDK inhibitor upregulation.

Cell LineLycopene ConcentrationObserved Effect on p21/p27Reference
Prostate Cancer Cells (LNCaP)≥2.5 μMIncreased p21 and p27 protein levels nih.gov
Breast Cancer Cells (MCF-7, SK-BR-3, MDA-MB-468)Not specifiedUpregulation of p21 nih.gov
Esophageal Squamous Carcinoma (EC109)5-40 µMUpregulation of p21WAF1/CIP1 spandidos-publications.com
Prostate Carcinoma Cells (LNCaP)Not specifiedIncreased p21, p27, and p53 levels nih.gov

Tumor Suppressor Protein (p53) Pathway Interactions

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. All-trans-lycopene has been found to interact with and modulate the p53 pathway. mdpi.comnih.govfrontiersin.org

Lycopene can elevate the levels of p53 in cancer cells, which in turn can activate the transcription of its target genes, such as the CDK inhibitor p21. mdpi.comfrontiersin.org This interaction contributes to the cell cycle arrest observed with lycopene treatment. In prostate cancer cells, for example, lycopene treatment has been shown to increase p53 levels. nih.gov Furthermore, in human primary prostatic epithelial cells, lycopene treatment led to the upregulation of NDRG1, a protein necessary for p53-mediated caspase activation and apoptosis. nih.gov

The activation of the p53 pathway by lycopene is a key mechanism in its anti-cancer effects. frontiersin.org By increasing p53 expression, lycopene can trigger a cascade of events leading to either cell cycle arrest, allowing for DNA repair, or programmed cell death (apoptosis) if the damage is too severe. mdpi.com Studies have shown that lycopene-induced apoptosis is often associated with the p53 pathway. biomolther.org For instance, in certain cancer models, lycopene has been shown to down-regulate the translationally controlled tumor protein (TCTP), which is itself down-regulated by the activation of p53. nih.gov

The following table outlines research findings on the interaction between all-trans-lycopene and the p53 pathway.

Cell/Animal ModelLycopene AdministrationKey Findings on p53 PathwayReference
Prostate Cancer Cells (LNCaP)≥2.5 μMIncreased p53 protein levels nih.gov
Human Primary Prostatic Epithelial Cells2 µmol/L for 48hUpregulation of NDRG1, a p53-mediated apoptosis protein nih.gov
Gastric Mucosa (Ferrets)Oral supplementationAffected p53 gene and its target genes (p21Waf1/Cip1 and Bax-1) frontiersin.org
Colon Cancer CellsNot specifiedIncreased p53 and p21WAF-1/CIP1 levels frontiersin.org

Induction of Programmed Cell Death (Apoptosis) Pathways

All-trans-lycopene has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell types through the modulation of several key signaling pathways.

Bcl-2 Family Protein Modulation (Bcl-2, Bcl-XL, Bax, Bad, Bim)

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bad, and Bim). The ratio between these opposing factions determines the cell's fate. All-trans-lycopene can shift this balance to favor apoptosis.

Research indicates that lycopene treatment leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously increasing the levels of pro-apoptotic proteins such as Bax, Bad, and Bim. mdpi.comnih.govresearchgate.net This modulation of Bcl-2 family proteins has been observed in various cancer models. For instance, in gastric carcinogenesis models, the combination of S-allylcysteine and lycopene was effective in modulating the expression of Bcl-2, Bax, and Bim. nih.gov Similarly, in triple-negative breast cancer cells, lycopene was found to upregulate the pro-apoptotic protein Bax without affecting the anti-apoptotic Bcl-xL. ebi.ac.uk In cases of cardiac injury, lycopene has been shown to decrease Bax levels and increase Bcl-2 levels, showcasing its protective effects in non-cancerous contexts. mdpi.com

The table below summarizes the effects of all-trans-lycopene on Bcl-2 family proteins.

Cell/Animal ModelLycopene TreatmentEffect on Bcl-2 Family ProteinsReference
Gastric Carcinogenesis (Rats)Combination with S-allylcysteineDecreased Bcl-2, Increased Bax and Bim nih.gov
Triple Negative Breast Cancer Cells (MDA-MB-468)Not specifiedUpregulation of Bax ebi.ac.uk
Cardiac Injury (Rats)Not specifiedDecreased Bax, Increased Bcl-2 mdpi.com
General Cancer Cell ModelsNot specifiedDecreased Bcl-2 and Bcl-xL, Increased Bax, Bad, and Bim mdpi.comnih.govresearchgate.net

Caspase Activation Cascades

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. All-trans-lycopene has been shown to trigger the activation of these key executioner molecules.

The activation of caspases is a downstream event following the modulation of Bcl-2 family proteins and the release of cytochrome c from the mitochondria. mdpi.com Lycopene treatment has been found to activate initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, like caspase-3. mdpi.comnih.govresearchgate.net For example, in a study on gastric cancer, the combination of S-allylcysteine and lycopene led to an increased expression of both caspase-8 and caspase-3. nih.gov The activation of caspase-3 is a common endpoint in many apoptotic pathways, leading to the cleavage of various cellular substrates and ultimately, cell death. biomolther.org

The following table highlights the findings on lycopene-induced caspase activation.

Cell/Animal ModelLycopene TreatmentEffect on CaspasesReference
Gastric Carcinogenesis (Rats)Combination with S-allylcysteineIncreased expression of caspase-8 and caspase-3 nih.gov
General Cancer Cell ModelsNot specifiedActivation of caspases 3, 8, and 9 mdpi.comnih.govresearchgate.net
Human Mesenchymal Stem CellsPretreatmentDecreased expression of cleaved caspase-3 biomolther.org

Death Receptor Pathway Involvement (Fas)

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. All-trans-lycopene has been implicated in the modulation of this pathway, particularly through the Fas death receptor.

Lycopene has been shown to increase the expression of the Fas ligand (FasL), which can then bind to the Fas receptor, initiating the apoptotic cascade. mdpi.comnih.govresearchgate.net In human colon cancer cells, a combination of lycopene and eicosapentaenoic acid (EPA) was found to enhance the accumulation of FasL, contributing to the blockage of cell survival. mdpi.comnih.gov This suggests that lycopene can sensitize cancer cells to apoptosis by upregulating key components of the death receptor pathway.

Cell LineTreatmentEffect on Fas PathwayReference
Human Colon Cancer Cells (HT-29)Combination with Eicosapentaenoic Acid (EPA)Enhanced accumulation of Fas ligand (FasL) mdpi.comnih.gov
General Cancer Cell ModelsNot specifiedElevating Fas-ligand levels mdpi.com

Intercellular Communication Mechanisms and Gap Junctions

All-trans-lycopene has been shown to enhance intercellular communication, a process often deficient in tumor cells, primarily through its effects on gap junctions. Gap junctions are specialized intercellular channels that permit the direct passage of small molecules and ions between adjacent cells, playing a crucial role in maintaining tissue homeostasis and controlling cell growth. nih.govresearchgate.net

The protein connexin 43 is a major component of gap junctions. nih.govresearchgate.netnih.gov Studies have demonstrated that lycopene can upregulate the expression of the gene encoding for connexin 43. nih.govresearchgate.net This upregulation leads to an increase in gap junctional communication (GJC). ebi.ac.uknih.govresearchgate.net The restoration or enhancement of GJC is associated with a decrease in cell proliferation, suggesting a mechanism by which lycopene can help control cancer growth. nih.govresearchgate.net

In a clinical trial involving patients with prostate cancer, lycopene supplementation was found to increase connexin 43 levels. mdpi.com This provides in vivo evidence for lycopene's role in modulating intercellular communication. The ability of lycopene to improve GJC is considered a significant aspect of its cancer-preventive properties. ebi.ac.ukcasi.org

The table below summarizes research on the effects of all-trans-lycopene on gap junctions.

Study TypeSubjectLycopene AdministrationKey Findings on Gap JunctionsReference
In vitroHuman fetal skin fibroblastsNot specifiedStimulated gap junctional communication ebi.ac.uk
In vitro/In vivoHuman and animal cellsNot specifiedUpregulated connexin 43 gene expression nih.govresearchgate.net
Clinical TrialProstate cancer patients15 mg supplementationIncreased connexin 43 levels mdpi.com

Regulation of Connexin Expression (Cx43) and Function

All-trans-lycopene has been identified as a significant modulator of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and regulating cell growth and differentiation. mdpi.com A primary mechanism through which lycopene exerts this influence is by up-regulating the expression of Connexin 43 (Cx43), a protein that is a fundamental component of gap junctions in many tissues. mdpi.comlycoprost.gr

Gap junctions are channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. This communication is essential for coordinated cellular activity. nih.gov In the context of carcinogenesis, a loss or reduction of GJIC is a common feature of tumor cells, leading to uncontrolled proliferation. mdpi.comtandfonline.com The ability of carotenoids like lycopene to enhance GJIC by increasing Cx43 expression is strongly correlated with their capacity to suppress neoplastic transformation in cell culture models. lycoprost.gr This restoration of communication may allow growth-regulatory signals from normal cells to inhibit the proliferation of preneoplastic cells. lycoprost.gr

Research has demonstrated that lycopene and its metabolites can increase the levels of Cx43, thereby enhancing GJIC. mdpi.comresearchgate.net This effect has been observed in various cancer cell models, including prostate and oral cancer, suggesting a potential cancer-preventive role. mdpi.comlycoprost.grtandfonline.com For instance, studies have shown that lycopene treatment can lead to increased expression of the Cx43 gene, inhibiting the proliferation of tumor cells. lycoprost.grtandfonline.com Beyond cancer, lycopene's influence on Cx43 has been implicated in other physiological processes. For example, it has been shown to reduce neuropathic pain by increasing the expression of Cx43 in the spinal dorsal horn. biomedpharmajournal.org

However, the precise role of lycopene in this regulation is complex. One study using serum from rats fed different diets suggested that while red tomato consumption increased Cx43 expression in a prostate cancer cell line, yellow tomatoes (which lack lycopene) had a similar effect. nih.gov This finding indicates that other compounds present in tomatoes may also contribute to the up-regulation of Cx43, independent of lycopene. nih.gov

Cellular Homeostasis and Stress Response Regulation

Redox Homeostasis Modulation

All-trans-lycopene is a potent lipophilic antioxidant that plays a crucial role in maintaining cellular redox homeostasis, the delicate balance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. researchgate.netmdpi.com An imbalance in this system leads to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. researchgate.net Lycopene's ability to modulate the cellular redox environment is a cornerstone of its health-promoting effects. biomedpharmajournal.org

The primary mechanism of lycopene's antioxidant action is its ability to directly scavenge ROS, particularly singlet oxygen, for which it is one of the most efficient quenchers among naturally occurring carotenoids. biomedpharmajournal.orgmdpi.com Its unique structure, featuring eleven conjugated double bonds, makes it highly reactive towards oxygen and free radicals, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. frontiersin.org

Beyond direct scavenging, lycopene modulates redox signaling pathways. frontierspartnerships.org It can upregulate the antioxidant response element (ARE), a key regulatory element in the promoter region of genes encoding for protective enzymes. frontierspartnerships.orgmdpi.com This action is often mediated through the activation of the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgfrontierspartnerships.org Activation of Nrf2 stimulates the transcription of a battery of antioxidant and phase II detoxifying enzymes, enhancing the cell's intrinsic defense against oxidative stress. mdpi.comconsensus.app

Table 1: Effects of All-trans-Lycopene on Markers of Redox Homeostasis

Study Model Key Findings Reference
Hypercholesterolemic Rats Decreased pro-oxidants (MDA, NO); Increased cellular antioxidants (GSH, SOD, CAT, GPx, GR). mdpi.com
Lipopolysaccharide-induced Inflammation (Mice) Increased serum T-SOD, CAT, and GSH-Px activities; Decreased serum MDA. nih.gov
Healthy Human Subjects 30 mg/d dose decreased lymphocyte DNA damage and urinary 8-OHdG concentrations. frontierspartnerships.org

Modulation of Reactive Oxygen Species (ROS)-Producing and Detoxifying Enzymes

All-trans-lycopene's role in cellular homeostasis extends to its ability to directly modulate the activity and expression of enzymes involved in both the production and detoxification of reactive oxygen species (ROS). This dual action allows it to effectively control the net cellular level of ROS, thereby mitigating oxidative stress.

Lycopene has been shown to inhibit several key enzymes responsible for producing ROS. These include:

NADPH oxidase (NOX) : Lycopene can reduce ROS production by inhibiting the activity of NOX enzymes, which are a major source of cellular ROS. frontiersin.org

Inducible Nitric Oxide Synthase (iNOS) : By modulating iNOS, lycopene can control the production of nitric oxide, a molecule that can contribute to oxidative and nitrosative stress when overproduced. researchgate.net

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) : These enzymes are involved in inflammatory pathways and also generate ROS as byproducts. Lycopene can modulate their activity, contributing to both its anti-inflammatory and antioxidant effects. researchgate.netfrontierspartnerships.org

Concurrently, lycopene enhances the cellular antioxidant defense system by upregulating the expression and activity of major detoxifying enzymes. This is largely achieved through the activation of the Nrf2 pathway. frontiersin.orgconsensus.app Key detoxifying enzymes modulated by lycopene include:

Superoxide Dismutase (SOD) : Converts superoxide radicals to hydrogen peroxide. consensus.appnih.gov

Catalase (CAT) : Decomposes hydrogen peroxide into water and oxygen. consensus.appnih.gov

Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid hydroperoxides using glutathione. consensus.appnih.gov

Phase II Detoxifying Enzymes : Lycopene induces the expression of enzymes like quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and glutathione-S-transferases (GST), which are critical for detoxifying electrophilic compounds and ROS, further protecting cells from oxidative damage. frontiersin.orgmdpi.comconsensus.app

Proteomic analyses have confirmed these effects at the protein level. In prostate epithelial cells treated with lycopene, there was an enhanced production of protective enzymes like glutathione-S-transferase-omega-1 and peroxiredoxin-1, while proteins involved in ROS formation were decreased. mdpi.com This comprehensive modulation of enzymatic activity underscores lycopene's capacity to maintain cellular redox balance.

Table 2: All-trans-Lycopene's Influence on ROS-Related Enzymes

Enzyme Category Specific Enzymes Modulated Effect of Lycopene Reference
ROS-Producing Enzymes NADPH oxidase (NOX), iNOS, COX-2, 5-LOX Inhibition/Downregulation researchgate.netfrontiersin.orgfrontierspartnerships.org
ROS-Detoxifying Enzymes SOD, CAT, GPx, GR Upregulation/Increased Activity mdpi.comconsensus.appnih.gov

| Phase II Detoxifying Enzymes | NQO1, HO-1, GSTs, Peroxiredoxin-1 | Upregulation/Increased Expression | frontiersin.orgmdpi.comconsensus.app |

Advanced Analytical and Spectroscopic Methodologies in All Trans Lycopene Research

Advanced Chromatographic and Mass Spectrometric Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS): Metabolite and Isomer Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the detailed analysis of all-trans-lycopene and its related compounds in various biological matrices. This technique offers superior selectivity and sensitivity compared to traditional methods like high-performance liquid chromatography (HPLC) with UV/visible absorbance detection, which can be hampered by overlapping absorbance spectra of different carotenoids. acs.orgnih.gov

A key challenge in lycopene (B16060) analysis is the differentiation of all-trans-lycopene from its various cis-isomers and other isobaric carotenoids, such as α-carotene and β-carotene, which all share the same molecular weight. mdpi.comnih.gov LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides a robust solution to this analytical problem. Researchers have developed methods utilizing atmospheric pressure chemical ionization (APCI) in both positive and negative ion modes. acs.org In negative ion mode with collision-induced dissociation (CID), the molecular ion of lycopene (m/z 536) uniquely fragments to produce an abundant ion at m/z 467, which corresponds to the loss of a terminal isoprene (B109036) group. acs.orgmdpi.com This specific fragmentation pattern allows for the selective detection and quantification of lycopene isomers using selected reaction monitoring (SRM), effectively eliminating interference from α- and β-carotene. mdpi.comresearchgate.net

The choice of chromatographic column is also critical for the successful separation of lycopene isomers. While a C18 column with an isocratic mobile phase can be used to measure total lycopene content by eluting all isomers as a single peak, a C30 carotenoid column with a gradient solvent system is necessary for the separation of all-trans-lycopene from its various cis-isomers. acs.orgmdpi.comnih.gov This separation is crucial as the isomeric profile of lycopene can vary significantly between dietary sources and biological tissues. biorxiv.org For instance, while tomatoes are rich in all-trans-lycopene, human plasma and tissues contain a substantial proportion of cis-isomers. acs.orgbiorxiv.org

LC-MS has also been instrumental in the identification of lycopene metabolites. Through the use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), researchers have been able to identify novel metabolites in vivo. For example, following the administration of ¹³C-labeled lycopene, a lycopene 1,2-epoxide was identified as a new oxidative metabolite in human plasma. nih.gov This finding was supported by the characteristic isotopic distribution from the labeled tracer and the compound's elution profile, which was similar to that of lycopene isomers. nih.gov

The sensitivity of LC-MS methods allows for the detection and quantification of lycopene and its isomers at very low concentrations. Limits of detection in the femtomole range have been reported, making it a suitable technique for analyzing samples with limited analyte concentrations, such as those from human plasma or tissue biopsies. mdpi.combiorxiv.orgfrontiersin.org

Table 1: LC-MS Parameters for All-trans-Lycopene Analysis

ParameterMethod 1Method 2
Chromatography Column C30 carotenoid columnC18 column
Mobile Phase Gradient of methanol (B129727) and methyl tert-butyl etherIsocratic acetonitrile/methyl tert-butyl ether
Ionization Technique Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Chemical Ionization (APCI)
Mass Spectrometry Mode Negative ion MS/MS (SRM)Positive ion MS
Application Separation and quantification of all-trans- and cis-lycopene isomersQuantification of total lycopene

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling, in conjunction with tracer studies, provides a powerful methodology for investigating the metabolic fate of all-trans-lycopene in vivo, offering insights that are unattainable through static measurements alone. mpg.demdpi.comspringernature.com By introducing isotopically labeled lycopene, such as ¹³C-lycopene, into a biological system, researchers can track its absorption, distribution, metabolism, and excretion with high specificity and accuracy. acs.orgmdpi.comnih.govresearchgate.net

The production of highly enriched ¹³C-lycopene from sources like tomato cell cultures or bioengineered Escherichia coli has been a significant advancement, enabling human metabolic studies. acs.orgnih.govnih.gov These tracer studies have been crucial in determining the bioavailability of different lycopene isomers. For instance, studies using ¹³C-labeled lycopene have shown that while dietary sources are predominantly all-trans-lycopene, a significant portion is converted to cis-isomers within the body. nih.govresearchgate.net This post-absorptive isomerization, rather than preferential absorption of cis-isomers, appears to be the primary driver of the isomeric profile observed in human plasma and tissues. nih.govresearchgate.net

Metabolic flux analysis, which uses the data from isotope labeling experiments, allows for the quantitative study of metabolic pathways. mdpi.comnih.gov By analyzing the isotopic enrichment patterns in downstream metabolites, it is possible to determine the rates of metabolic reactions and the flow of carbon atoms through the metabolic network. frontiersin.orgmpg.de This approach has revealed a higher turnover rate for absorbed all-trans-lycopene compared to its cis-isomers, suggesting differential degradation or metabolism of the various isomers. mdpi.com

These tracer studies have also been instrumental in identifying and confirming the presence of lycopene metabolites in biological samples. The distinct mass shift introduced by the isotopic label allows for the unambiguous identification of metabolites derived from the administered tracer, distinguishing them from the endogenous pool of compounds. nih.gov

Table 2: Key Findings from Isotopic Labeling Studies of All-trans-Lycopene

FindingSignificance
Post-absorptive trans-to-cis isomerization is a major metabolic process. nih.govresearchgate.netExplains the high proportion of cis-isomers in human tissues despite dietary intake of mainly all-trans-lycopene.
All-trans-lycopene has a higher turnover rate than cis-isomers. mdpi.comSuggests different metabolic fates and potential biological activities of the isomers.
Identification of a lycopene 1,2-epoxide metabolite in human plasma. nih.govProvides evidence for specific oxidative metabolic pathways of lycopene in vivo.
Bioavailability of cis- and all-trans-lycopene isomers is similar. nih.govresearchgate.netChallenges the earlier hypothesis of preferential absorption of cis-isomers.

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations for Isomerization Pathways

Quantum mechanical calculations, such as ab initio and density functional theory (DFT) methods, have been employed to investigate the fundamental properties of all-trans-lycopene and its isomers, including their relative stabilities and the energetic barriers of isomerization. nih.govresearchgate.netresearchgate.netu-szeged.hu These computational approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Studies using ab initio molecular modeling have explored the geometries and relative energies of various lycopene isomers. u-szeged.hu The results indicate that the central conjugated polyene chain of the lycopene isomers is largely planar, while the terminal ends of the molecule are non-planar. u-szeged.hu The relative stability of different cis-isomers compared to the all-trans form has been calculated, with the following stability sequence being reported: 5-cis > all-trans > 9-cis > 13-cis. u-szeged.hu This theoretical understanding helps to interpret the distribution of isomers found in biological systems.

DFT calculations have been used to study the mechanisms of thermal isomerization of carotenoids. nih.govresearchgate.net These studies suggest that isomerization can occur through different pathways, including via radical cations or triplet-excited states. researchgate.net The activation energies for the rotation around the carbon-carbon double bonds determine the likelihood of forming specific isomers. nih.gov For example, the isomerization of all-trans-lycopene to its various mono-cis-isomers has different energy barriers, influencing the product distribution under thermal stress. nih.gov These theoretical calculations are valuable for understanding the isomerization processes that can occur during food processing and within the human body. jst.go.jp

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between all-trans-lycopene and biological macromolecules, such as proteins and lipid membranes. researchgate.netresearchgate.nettjnpr.orgmdpi.comresearchgate.net

Molecular docking studies have been conducted to investigate the binding of all-trans-lycopene and its metabolites to various proteins, including nuclear receptors and enzymes. biorxiv.orgnih.govnih.govpreprints.orgmdpi.com For example, docking simulations have shown that lycopene can fit into the active sites of enzymes like 5-lipoxygenase and HMG-CoA reductase, suggesting a potential mechanism for its biological activity. researchgate.netresearchgate.net These studies also predict the binding affinities and the specific amino acid residues involved in the interaction, which are often hydrophobic in nature. researchgate.netresearchgate.net Furthermore, docking studies have compared the binding of different lycopene isomers to transport proteins like Scavenger Receptor Class B Type I (SR-BI), providing a molecular basis for potential differences in their bioavailability. nih.gov

Molecular dynamics simulations offer a dynamic view of the behavior of all-trans-lycopene within a biological environment, such as a lipid bilayer, over time. mdpi.comnih.gov These simulations have revealed that the orientation of lycopene within a cell membrane depends on its polarity. Nonpolar carotenoids like all-trans-lycopene tend to adopt a horizontal orientation within the lipid bilayer. nih.gov MD simulations have also been used to study the stability of lycopene-protein complexes, providing insights into the duration and nature of these interactions. researchgate.nettjnpr.org

Table 3: Examples of Molecular Modeling Studies on All-trans-Lycopene

Modeling TechniqueBiological Target/SystemKey Finding
Molecular DockingScavenger Receptor Class B Type I (SR-BI)All-trans-lycopene showed a lower binding affinity compared to some cis-isomers, suggesting a basis for differential transport. nih.gov
Molecular Docking5-Lipoxygenase (5-LOX)All-trans-lycopene and its metabolites can bind to the active site of 5-LOX, indicating a potential for enzyme inhibition. researchgate.net
Molecular DockingB-cell lymphoma 2 (Bcl2)Lycopene is predicted to interact with the Bcl2 protein through hydrophobic and pi-alkyl interactions. researchgate.nettjnpr.org
Molecular DynamicsCeramide Bilayer (Model for Stratum Corneum)All-trans-lycopene preferentially adopts a horizontal orientation within the lipid membrane. nih.gov

In Vitro and in Vivo Experimental Models for Mechanistic Elucidation

In Vitro Cell Culture Systems for Mechanistic Research

In vitro models provide a controlled environment to study the direct effects of Lyc-O-Mato and all-trans-lycopene on cellular processes, minimizing the systemic complexities of a whole organism.

A diverse array of established mammalian cell lines has been employed to explore the mechanisms of action of lycopene (B16060). These studies have provided significant insights into its anti-cancer and cytoprotective properties.

Prostate Cell Lines: Human prostate cancer cell lines, including LNCaP, PC-3, and DU145, have been central to lycopene research. nih.govmdpi.com Studies have shown that lycopene can inhibit the proliferation of these cells in a dose- and time-dependent manner. nih.gov For instance, in LNCaP cells, lycopene has been observed to induce cell cycle arrest at the G0/G1 phase. mdpi.commdpi.com This is achieved by modulating the expression of key cell cycle regulatory proteins, such as reducing cyclin D1 and increasing p21, p27, and p53. mdpi.com Furthermore, lycopene has been shown to induce apoptosis (programmed cell death) in LNCaP cells through the intrinsic pathway, involving the reduction of mitochondrial membrane potential and the release of cytochrome c. nih.gov It has also been noted that lycopene can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov

Breast Cell Lines: The MCF-7 breast cancer cell line is another common model in lycopene studies. nih.gov Research has demonstrated that lycopene can inhibit the growth of MCF-7 cells by decreasing the expression of cyclin D and c-myc. nih.gov This leads to reduced activity of cyclin-dependent kinase 4 (CDK4) and retention of p27 within cyclin E-CDK2 complexes, ultimately inhibiting the transition from the G1 to the S phase of the cell cycle. nih.gov

Hepatic Cell Lines: The human hepatoma cell line SK-Hep-1 has been used to investigate the anti-metastatic potential of lycopene. rvaprostatecancersupport.org Studies have shown that at certain concentrations, lycopene can decrease the activity of matrix metalloproteinases MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. rvaprostatecancersupport.org It also inhibited the adhesion, invasion, and migration of these cells. rvaprostatecancersupport.org

Endothelial and Immune Cell Lines: The impact of lycopene on inflammation and immune response has been studied using cell lines like the mouse macrophage cell line RAW 264.7. researchgate.net In these cells, lycopene was found to inhibit the production of nitric oxide (NO) stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. researchgate.net This was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. researchgate.net Such findings suggest an anti-inflammatory role for lycopene.

Colon Cell Lines: In the HT-29 colon cancer cell line, lycopene has demonstrated anti-cancer activity. frontiersin.org

Table 1: Summary of Research Findings in Established Mammalian Cell Lines

Cell Line Cell Type Key Findings
LNCaP Human Prostate Cancer Inhibition of proliferation, cell cycle arrest at G0/G1, induction of apoptosis, modulation of Bcl-2 family proteins. nih.govmdpi.comnih.gov
PC-3 Human Prostate Cancer Growth inhibition. mdpi.com
DU145 Human Prostate Cancer Growth inhibition. mdpi.com
MCF-7 Human Breast Cancer Inhibition of cell growth, decreased expression of cyclin D and c-myc. nih.gov
SK-Hep-1 Human Hepatoma Anti-metastatic and anti-invasion activity, decreased activity of MMP-2 and MMP-9. rvaprostatecancersupport.org
RAW 264.7 Mouse Macrophage Inhibition of LPS-induced nitric oxide production, decreased iNOS expression. researchgate.net
HT-29 Human Colon Cancer Anti-cancer activity. frontiersin.org

While traditional 2D cell cultures have been invaluable, researchers are increasingly turning to more complex models that better mimic the in vivo environment.

Co-culture Systems: These systems involve growing two or more different cell types together, allowing for the study of intercellular communication and interactions. While specific studies on Lyc-O-Mato using co-culture systems are not extensively detailed in the provided context, this model holds potential for investigating how lycopene affects the interplay between cancer cells and their surrounding stromal or immune cells.

3D Cell Culture: Three-dimensional (3D) cell culture models, such as spheroids or organoids, provide a more physiologically relevant context by allowing cells to grow in a structure that resembles a small tumor or organ. Research using tissue-engineered in vitro models has been employed to investigate the potential anticancer effects of lycopene, offering a more complex system to study its efficacy. qut.edu.au

In Vivo Animal Models for Systemic Mechanistic Investigations

Animal models are crucial for understanding the systemic effects of Lyc-O-Mato and all-trans-lycopene, including their bioavailability, metabolism, and impact on gene regulation and disease progression in a whole organism.

Rats and mice are the most commonly used animal models in lycopene research due to their well-characterized genetics and physiology.

Pathway and Gene Regulation: Studies in rodent models have been instrumental in elucidating the impact of lycopene on various signaling pathways and gene expression. For example, research has shown that lycopene can influence the Nrf2/HO-1 and protein kinase B (Akt)/Nrf2 signaling pathways, leading to the upregulation of antioxidant enzymes. frontiersin.org In a study using a genetically engineered mouse model of prostate cancer (TRAMP), lycopene and tomato feeding were found to modulate gene expression patterns associated with carcinogenesis and lipid metabolism. tmc.edu Specifically, lycopene decreased the expression of the carcinogenesis-related gene Nkx3-1, while both lycopene and tomato increased the expression of genes involved in lipid metabolism, such as Fasn, Acaca, and Srebf1. tmc.edu

Metabolism: Rat models have been used to identify lycopene metabolites. Following oral administration of ¹⁴C-labeled lycopene to F344 male rats, small amounts of apo-8′-lycopenal and apo-12′-lycopenal were detected in their livers, indicating that the body metabolizes lycopene into smaller compounds. mdpi.com

Table 2: Summary of Research Findings in Rodent Models

Animal Model Key Research Area Key Findings
Rats (F344) Metabolism Identification of apo-8′-lycopenal and apo-12′-lycopenal in the liver. mdpi.com
Mice (TRAMP) Gene Regulation, Carcinogenesis Lycopene and tomato feeding modulated genes related to prostate cancer and lipid metabolism. tmc.edu
Mice Anti-cancer Effects Lycopene treatment has been shown to inhibit tumor growth in various organs, including the liver, lung, prostate, breast, and colon. nih.gov

Ferrets are a valuable model for studying carotenoid metabolism because, like humans, they absorb carotenoids intact. researchgate.net

Metabolism and Bioavailability: Research in ferrets has provided significant insights into the absorption and cleavage of lycopene. Studies have shown that cis-isomers of lycopene are more bioavailable than the all-trans form. researchgate.net Ferrets given an oral dose of a lycopene tomato extract showed a preferential accumulation of cis-isomers in their serum and tissues. mdpi.com The ferret model has also been crucial in characterizing the enzyme β-carotene 9',10'-monooxygenase (CMO2), which is involved in the eccentric cleavage of carotenoids. capes.gov.br It was demonstrated that ferret CMO2 catalyzes the cleavage of cis-isomers of lycopene into apo-10'-lycopenal, but not all-trans-lycopene. capes.gov.brnih.gov Supplementation with all-trans-lycopene in ferrets led to a significant accumulation of cis-isomers of lycopene and the formation of apo-10'-lycopenol in lung tissues. capes.gov.br

The zebrafish (Danio rerio) is an emerging model organism in various fields of biomedical research, including the study of nutrient metabolism and toxicology.

Developmental and Molecular Mechanisms: The transparency of zebrafish embryos allows for the in vivo visualization of developmental processes and the effects of compounds. cam.ac.uk The zebrafish model has been used to assess the toxicity of lycopene. researchgate.netresearchgate.net While the provided context does not detail specific mechanistic studies on Lyc-O-Mato or all-trans-lycopene in zebrafish regarding developmental or molecular pathways, the model's advantages in high-throughput genetic and compound screening make it a promising tool for future investigations into the molecular mechanisms of lycopene action. cam.ac.ukfrontiersin.org

Ex Vivo Tissue Culture Systems for Direct Organ-Specific Studies

Ex vivo tissue culture systems serve as a critical bridge between in vitro cell line studies and in vivo human or animal trials, offering a unique platform to investigate the direct effects of compounds on intact tissue in a controlled environment. These models, which involve the maintenance and study of tissues or cells taken directly from a living organism, allow for the examination of organ-specific responses to LYC-O-MATO and all-trans-lycopene, preserving some of the native cellular architecture and interactions. Research in this area has particularly focused on organs where lycopene is known to accumulate, such as the prostate, liver, and lungs. nih.govipv.ptnih.gov

Studies utilizing ex vivo approaches have been instrumental in elucidating the molecular mechanisms through which lycopene may exert its biological effects. While true ex vivo organ culture studies with lycopene are not extensively documented, research on primary cell cultures derived from specific organs provides significant organ-specific mechanistic insights.

Prostate Tissue Models

The prostate gland is a primary site of lycopene accumulation, making it a key target for ex vivo research. nih.govmdpi.com Studies have utilized prostate cancer tissue cultures from patients to investigate the direct effects of lycopene on cellular processes. One such study demonstrated that treating human prostate cancer cell tissue cultures with varying concentrations of lycopene could influence the levels of insulin-like growth factor-1 (IGF-1), a key molecule in cancer cell proliferation and survival. dovepress.com It was observed that a 2µM concentration of lycopene led to a degradation of IGF-1 levels after 72 hours of observation, while a higher concentration of 4µM achieved a similar effect in a shorter timeframe of 48 hours. dovepress.com This suggests a dose- and time-dependent inhibitory effect of lycopene on this critical growth factor pathway within prostate tissue. dovepress.com

Furthermore, research on sera from men supplemented with lycopene has been used to treat prostate cancer cell cultures ex vivo. iomcworld.org These studies found that the treated sera could upregulate the expression of IGF-binding proteins, which can neutralize the proliferative effects of IGF-1. iomcworld.org While not a direct application of lycopene to the tissue, this model simulates the physiological environment following oral consumption and demonstrates an organ-specific mechanistic action.

Lung Tissue Models

Experimental studies have provided evidence that lycopene may inhibit the growth of various cultured lung cancer cells. nih.govresearchgate.net While many of these are in vitro studies using established cell lines, research using ferret models, which are considered relevant to human lung physiology, has offered insights that bridge the gap toward ex vivo understanding. nih.govnih.gov In ferrets exposed to cigarette smoke, a model for studying lung disease, dietary lycopene supplementation led to a significant accumulation of the compound in lung tissue. nih.gov This accumulation was associated with the prevention of smoke-induced squamous metaplasia, a pre-neoplastic lesion. nih.gov Although an in vivo study, the direct analysis of the lung tissue to determine lycopene concentration and its correlation with pathological changes provides strong evidence for organ-specific protective mechanisms. nih.gov

Liver Tissue Models

The liver is another organ where lycopene is found in high concentrations. ipv.ptfood.gov.uk Ex vivo and related in vitro studies using primary rat hepatocytes have been employed to understand lycopene's protective effects. For instance, primary cultures of isolated rat hepatocytes have been used to demonstrate that lycopene can protect against gamma-radiation-induced DNA damage and lipid peroxidation. agriculturejournals.cz In investigations on liver injury models, histopathological examination of liver tissue from rats showed that lycopene consumption improved inflammatory cell infiltration and congestion. mdpi.com Furthermore, lycopene treatment of human liver adenocarcinoma cells (SK-Hep-1) has been shown to reduce the activity and expression of NOX4, an enzyme involved in producing reactive oxygen species (ROS). mdpi.com

Table 1: Research Findings from Organ-Specific Ex Vivo and Related Models

Organ/ModelCompoundKey FindingsReference
Human Prostate Cancer Tissue CultureLycopeneDecreased Insulin-like growth factor-1 (IGF-1) levels in a dose- and time-dependent manner. dovepress.com
Prostate Cancer Cell Lines (treated with sera from lycopene-supplemented men)LycopeneUpregulated IGF-1 binding protein. iomcworld.org
Ferret Lung Tissue (from in vivo study)LycopeneLycopene accumulation in lung tissue prevented smoke-induced squamous metaplasia. nih.gov
Primary Rat HepatocytesLycopeneProtected against gamma-radiation-induced DNA damage and lipid peroxidation. agriculturejournals.cz
Human Liver Adenocarcinoma Cells (SK-Hep-1)LycopeneReduced activity and expression of NOX4, leading to decreased intracellular ROS. mdpi.com

Genetic and Biotechnological Interventions in All Trans Lycopene Research

Genetic Engineering for Enhanced Biosynthesis and Altered Metabolism

Genetic engineering has become a pivotal tool for manipulating the carotenoid biosynthetic pathway to enhance the production of all-trans-lycopene, a valuable bioactive compound. By targeting key enzymatic steps, researchers can redirect metabolic flux towards the synthesis and accumulation of this potent antioxidant in both plants and microorganisms.

Gene Overexpression and Silencing in Model Organisms and Plants

The accumulation of all-trans-lycopene is governed by a delicate balance between its synthesis and its conversion into other carotenoids like β-carotene and α-carotene. frontiersin.org Two primary strategies are employed to shift this balance in favor of lycopene (B16060): the overexpression of genes that promote its synthesis and the silencing of genes responsible for its downstream conversion. nih.gov

Conversely, to prevent the conversion of lycopene into cyclic carotenoids, genes encoding lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE) are targeted for silencing. researchgate.net LCYB catalyzes the formation of β-carotene, while LCYE is involved in the synthesis of α-carotene. nih.govfrontiersin.org Null mutations or silencing of these genes, particularly LCYB, leads to a significant accumulation of lycopene, often resulting in a deep red coloration in tissues where it is expressed. nih.govnih.gov For example, a null mutation in the LCY-B2 gene in transgenic plants increased lycopene content and resulted in deep-red tomato fruits. frontiersin.org

Gene TargetManipulation StrategyOrganism/PlantOutcome
Phytoene (B131915) Synthase (PSY1)OverexpressionTomatoIncreased lycopene and total carotenoid content. frontiersin.org
Phytoene Desaturase (PDS)OverexpressionVarious PlantsEnhanced carotenoid production. nih.gov
Lycopene Beta-Cyclase (LCYB)Silencing/KnockoutTomato, PapayaSignificant accumulation of lycopene. nih.govnih.gov
Lycopene Epsilon-Cyclase (LCYE)Silencing/KnockoutTomatoBlocks conversion to α-carotene, redirecting flux. frontiersin.org

Advanced Gene Editing Technologies for Precise Pathway Manipulation

The advent of advanced gene editing technologies, most notably CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) , has revolutionized the field. This technology allows for precise, targeted mutations to knockout or modify specific genes within the carotenoid pathway with high efficiency and minimal off-target effects. nih.govresearchgate.net

Researchers have successfully used CRISPR/Cas9 to simultaneously edit multiple genes in the tomato genome to enhance lycopene content. By knocking out genes such as LCY-B and LCY-E, the conversion of lycopene to other carotenoids is blocked. frontiersin.org This multiplex genome editing approach has led to a more than five-fold increase in lycopene content in tomato fruit, a result that is stably inherited in subsequent generations. researchgate.net

TILLING (Targeting Induced Local Lesions in Genomes) is another powerful reverse genetics tool used to create and identify mutations in specific genes. By screening a chemically mutagenized population, researchers can identify novel alleles of key pathway genes. For instance, TILLING has been used to identify new alleles of Lycopene Beta-Cyclase (Cyc-B) and Lycopene Epsilon-Cyclase (LCY-E) in tomato. mdpi.comresearchgate.net These novel alleles can lead to altered enzyme function, resulting in increased lycopene accumulation in the fruit without negatively impacting other important agronomic traits. researchgate.net A specific LCY-E allele identified through TILLING not only enhanced fruit lycopene content but also improved the plant's tolerance to drought stress. mdpi.com

Development and Application of Transgenic Animal Models for Mechanistic Studies

To understand the in-vivo metabolism, biodistribution, and physiological effects of all-trans-lycopene, researchers rely on transgenic animal models. nih.govresearchgate.net These models, typically mice, are genetically engineered to lack specific enzymes involved in carotenoid metabolism, providing a clear window into the function of these enzymes and the fate of lycopene in the body.

A primary focus of this research has been on carotenoid cleavage enzymes , specifically β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2). These enzymes are responsible for breaking down carotenoids in mammals. nih.gov By creating knockout mice that lack the genes for BCO1 (Bco1-/-), BCO2 (Bco2-/-), or both (DKO), scientists can study how lycopene accumulates and is metabolized. nih.govillinois.edu

Studies using these models have revealed that BCO2 appears to be the primary enzyme responsible for cleaving lycopene in mice. nih.govresearchgate.net Mice lacking BCO2 show significantly higher accumulation of lycopene in tissues like the liver compared to wild-type mice. researchgate.net Interestingly, the absence of BCO1 can lead to altered lycopene distribution in various tissues, including the liver, spleen, and prostate. nih.gov These knockout models have been instrumental in demonstrating that the biological effects of lycopene may be due to the parent compound itself, as well as its metabolic derivatives. researchgate.net

Animal ModelKey Gene KnockoutResearch FocusKey Findings
Bco1-/- Mouseβ-carotene oxygenase 1Lycopene metabolism and distributionAltered lycopene biodistribution in various tissues. nih.gov
Bco2-/- Mouseβ-carotene oxygenase 2Lycopene cleavage and accumulationBCO2 is the primary lycopene cleavage enzyme; its absence leads to higher lycopene accumulation. nih.govresearchgate.net
DKO MouseBCO1 and BCO2Combined role of cleavage enzymesEnhanced lycopene accumulation in extrahepatic tissues. researchgate.net

Metabolic Engineering Strategies in Microorganisms for All-trans-Lycopene Production

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have become popular platforms for the industrial production of all-trans-lycopene. mdpi.comnih.govnih.gov These organisms offer several advantages, including rapid growth, well-understood genetics, and amenability to genetic manipulation. mdpi.com Metabolic engineering strategies focus on introducing and optimizing the lycopene biosynthetic pathway in these microbial hosts. nih.gov

The core strategy involves introducing the necessary genes for lycopene synthesis, typically from bacteria or fungi, into the host microorganism. These genes include those encoding geranylgeranyl diphosphate (B83284) synthase (CrtE) , phytoene synthase (CrtB) , and phytoene desaturase (CrtI) . asm.orgnih.gov This combination of enzymes can convert native precursor molecules into lycopene. nih.gov

Further optimization involves several approaches:

Enhancing Precursor Supply : The native metabolic pathways of the host, such as the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, are engineered to increase the supply of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov

Pathway Modularization : The lycopene synthesis pathway is broken down into functional modules (e.g., acetyl-CoA supply, MVA pathway, and the lycopene synthesis module itself). Each module is then individually optimized to balance metabolic flux and prevent the accumulation of toxic intermediates. oup.com

CRISPR-based Tools : CRISPR/Cas9 and related systems are used to integrate genes into the host genome, delete competing pathways, and precisely control gene expression to maximize lycopene yield. nih.govmdpi.com For example, in Bacillus subtilis, a CRISPR toolkit was used to manipulate 13 genes involved in the lycopene pathway, significantly boosting production. asm.orgnih.gov

These combined strategies have led to substantial increases in lycopene production, making microbial fermentation a viable and sustainable alternative to extraction from natural sources. mdpi.comnih.gov

Omics Technologies in Lycopene Research

"Omics" technologies provide a holistic view of the biological processes underlying lycopene biosynthesis and its physiological effects. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive understanding of the entire pathway and its regulation. researchgate.netnih.gov

Genomics involves sequencing and analyzing the complete genome of an organism. This allows for the identification of all the genes involved in the carotenoid pathway and their regulatory elements. researchgate.net

Transcriptomics , often performed using RNA-sequencing, measures the expression levels of all genes under specific conditions. This can reveal which genes are upregulated or downregulated during lycopene accumulation, providing clues about key regulatory genes and transcription factors. mit.eduscispace.com For example, transcriptomic analysis in tomato has helped identify transcription factors that may play a crucial role in regulating carotenoid biosynthesis in response to stimuli like light. scispace.com

Proteomics is the large-scale study of proteins. It helps identify the actual enzymes present and their abundance, confirming that the genetic information is being translated into functional machinery. mit.edunih.gov

Metabolomics involves the comprehensive analysis of all metabolites within a cell or tissue. In lycopene research, this allows for the precise quantification of all-trans-lycopene, its isomers, its precursors (like phytoene), and its downstream products (like β-carotene). scispace.comnih.gov This provides a direct readout of the metabolic flux through the pathway.

By integrating these omics approaches, scientists can build detailed models of the carotenoid biosynthesis network. nih.govnih.gov This systems biology approach has been used to identify novel gene targets for engineering, understand the trade-offs between growth and lycopene production in microorganisms, and elucidate the complex regulatory networks that control carotenoid accumulation in plants. mit.edunih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.